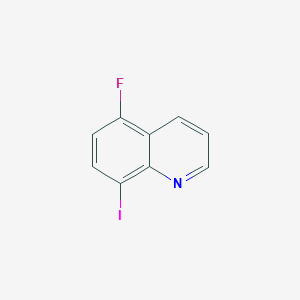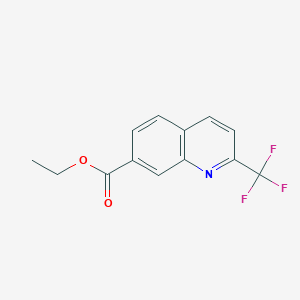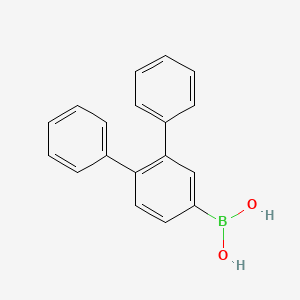
1-(3-Methoxyphenyl)-5-phenylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-5-phenylpentan-1-ol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring and a phenylpentanol structure
Vorbereitungsmethoden
The synthesis of 1-(3-Methoxyphenyl)-5-phenylpentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with phenylmagnesium bromide to form the corresponding alcohol. This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve the use of catalytic hydrogenation of the corresponding ketone or aldehyde derivatives. This process is often optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3-Methoxyphenyl)-5-phenylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure the desired reaction pathway and product formation.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenyl)-5-phenylpentan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxyphenyl)-5-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy group and phenyl rings contribute to its ability to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of oxidative stress pathways, reduction of inflammation, and modulation of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxyphenyl)-5-phenylpentan-1-ol can be compared with similar compounds such as:
1-(4-Hydroxy-3-methoxyphenyl)-1-ethoxypropan-2-ol: This compound has similar structural features but differs in the presence of an ethoxy group instead of a phenylpentanol structure.
1-(4-Hydroxy-3-methoxyphenyl)ethanone:
Eigenschaften
Molekularformel |
C18H22O2 |
|---|---|
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)-5-phenylpentan-1-ol |
InChI |
InChI=1S/C18H22O2/c1-20-17-12-7-11-16(14-17)18(19)13-6-5-10-15-8-3-2-4-9-15/h2-4,7-9,11-12,14,18-19H,5-6,10,13H2,1H3 |
InChI-Schlüssel |
BVZCHGRWOGNEGT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(CCCCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{[(7-Amino-2-oxo-2H-1-benzopyran-4-yl)methyl]amino}butanoic acid](/img/structure/B11847165.png)

![4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847174.png)


![3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine](/img/structure/B11847196.png)
![tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate](/img/structure/B11847209.png)

![3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine](/img/structure/B11847218.png)

